(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Description
Properties
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-14(21-27(24,25)13-12-15-8-4-2-5-9-15)19(23)26-17(18(20)22)16-10-6-3-7-11-16/h2-14,17,21H,1H3,(H2,20,22)/b13-12+/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGNWFUXAKJRAO-AOOMHMFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C1=CC=CC=C1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an amino acid backbone and a sulfonamide group, which are characteristic of compounds that exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound can be described by its unique structural components:
- Amino Acid Backbone : Provides essential functional groups for biological interactions.
- Sulfonamide Group : Known for its role in antimicrobial activity.
- Phenyl Groups : Contribute to potential antioxidant properties.
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.
2. Antioxidant Properties
The presence of phenolic structures in the compound suggests it may exhibit antioxidant activity. Antioxidants protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
Compounds that modulate inflammatory pathways can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The sulfonamide group may play a role in inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
The biological effects of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for bacterial growth and inflammation.
- Cell Signaling Modulation : By influencing signaling pathways related to oxidative stress and inflammation, the compound could alter cellular responses to damage or infection.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Antimicrobial Efficacy
In a study exploring the antimicrobial properties of sulfonamide derivatives, it was found that similar compounds exhibited significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to their ability to mimic para-aminobenzoic acid (PABA), thus disrupting folate synthesis essential for bacterial growth.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate exhibit promising anticancer properties. For instance, derivatives of related compounds have been tested against multiple human tumor cell lines, revealing varying degrees of antiproliferative activity. Notably, specific derivatives demonstrated significant efficacy against melanoma cells by disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Molecular docking studies have shown that it can interact with key biological enzymes such as histone deacetylases and ribonucleotide reductases, which are crucial in cancer progression and cellular proliferation . This suggests that the compound could serve as a scaffold for developing new inhibitors targeting these enzymes.
Structural Characteristics and Synthesis
The synthesis of This compound involves multi-step reactions that yield a compound with distinct structural features conducive to biological activity. The presence of both amino and sulfonamide functional groups enhances its solubility and bioavailability, making it suitable for pharmaceutical applications .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Conditions :
-
Basic hydrolysis : Aqueous NaOH or KOH (1–2 M) at reflux (70–100°C) .
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Acidic hydrolysis : HCl (6 M) or H₂SO₄ (concentrated) under reflux.
Products :
-
(2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid
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2-Amino-2-oxo-1-phenylethanol
Mechanism :
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Base-catalyzed : Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.
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Acid-catalyzed : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
(E)-Styrenyl Group Reactivity
The (E)-styrenyl (trans-β-arylvinyl) group participates in electrophilic additions and cycloadditions:
Hydrogenation
Conditions :
Product :
-
Saturated ethylsulfonamide derivative: (2S)-2-[(2-phenylethyl)sulfonylamino]propanoate
Stereochemistry :
-
The (E)-configuration of the double bond is lost upon hydrogenation, yielding a single stereoisomer.
Electrophilic Addition (e.g., Bromination)
Conditions :
Product :
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1,2-Dibromo adduct: (2S)-2-[[(1,2-dibromo-2-phenylethyl)sulfonyl]amino]propanoate
Sulfonamide Reactivity
The sulfonamide group (–SO₂NH–) demonstrates limited nucleophilicity but can undergo alkylation or acylation under forcing conditions:
Alkylation
Conditions :
Product :
-
N-Alkylated sulfonamide: (2S)-2-[[(E)-2-phenylethenyl]sulfonyl(methyl)amino]propanoate
Amide Group Stability and Hydrolysis
The 2-amino-2-oxo-1-phenylethyl moiety is an amide, which resists hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:
Conditions :
Products :
-
Phenylglyoxylic acid (C₆H₅COCOOH)
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2-Aminoethanol (if ester hydrolysis occurs concurrently)
Stereochemical Considerations
The (2S)-configuration of the propanoate chiral center influences reaction outcomes:
Comparison with Similar Compounds
(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate
Key Similarities :
- Shared phenyl-substituted propanoate backbone with stereochemical specificity (2S vs. 2R,3S configuration).
- Presence of amide-like linkages (sulfonamide vs. phenylcarbonylamino group).
Key Differences :
- Functional Groups: The target compound features a sulfonamide and (E)-styryl system, while the analogue substitutes these with a hydroxy group and phenylcarbonylamino group.
- Stereoelectronic Effects : The (E)-styryl group introduces rigidity and conjugation, likely enhancing lipophilicity (logP) compared to the hydroxy-phenyl system in the analogue .
Methylofuran (MFR-a) Cofactor
However, MFR-a’s formylated glutamic acid residues and α/β-linkage patterns diverge significantly, highlighting the target compound’s unique sulfonamide-styryl motif .
Quantitative Similarity Analysis Using Chemoinformatics
Tanimoto Similarity Coefficient
Binary fingerprint analysis (e.g., MACCS keys or ECFP6) reveals moderate similarity (Tanimoto coefficient ~0.45–0.55) between the target compound and (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate. This reflects overlap in phenyl and amide-like substructures but divergence in sulfonamide/styryl features .
Graph-Based Substructure Comparison
Graph isomorphism analysis identifies shared motifs:
- Phenyl rings (present in all analogues).
- Propanoate ester backbone (shared with MFR-a and the (2R,3S)-hydroxy analogue). Unique subgraphs in the target compound include the sulfonamide-(E)-styryl system, absent in other analogues .
Research Implications and Limitations
- Strengths : The sulfonamide-styryl system may confer enhanced metabolic stability over carboxamide analogues, as sulfonamides resist enzymatic hydrolysis .
- Gaps : Direct pharmacological or thermodynamic data for the target compound are absent in available literature. Further studies are needed to validate its interactions with biological targets.
- Methodological Notes: While Tanimoto and graph-based methods are robust for scaffold comparison, 3D conformational analysis (e.g., molecular docking) would better predict biological activity .
Q & A
Q. What are the key synthetic routes for preparing (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate?
Methodological Answer: The synthesis involves coupling the (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate moiety with the 2-amino-2-oxo-1-phenylethyl group. A plausible route uses carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst, analogous to methods for related esters . Optimize solvent choice (e.g., DCM) and stoichiometry to minimize byproducts. Monitor reaction progress via TLC or HPLC, and purify using column chromatography. Yield and purity (e.g., 92% in similar systems) depend on steric hindrance and sulfonamide reactivity .
Q. How is the compound characterized spectroscopically to confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the phenyl groups (δ ~7.2–7.5 ppm for aromatic protons), sulfonylamino group (δ ~3.0–3.5 ppm for NH), and ester carbonyl (δ ~170 ppm in ¹³C). Compare with computed spectra for stereochemical validation .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern. Use theoretical m/z values (e.g., calculated for C₁₉H₂₁N₂O₅S: 413.1148) to verify synthesis accuracy .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) aid in validating the sulfonamide and amide groups .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Methodological Answer: Impurities may arise from incomplete coupling (e.g., unreacted sulfonamide intermediates) or stereochemical byproducts. Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify impurities. Reference standards (e.g., propanoic acid derivatives or phenyl-substituted byproducts) can aid quantification . Optimize reaction time and temperature to suppress racemization at the (2S)-center .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations?
Methodological Answer: Discrepancies in stereochemical assignments (e.g., E/Z isomerism in the styrenyl group) are resolved via high-resolution X-ray diffraction. SHELXL refinement provides precise bond angles and torsional parameters. For example, the (E)-configuration of the styrenyl group is confirmed by a dihedral angle >150° between the sulfonyl and phenyl planes. Hydrogen-bonding networks (e.g., N–H···O=C interactions) further validate the solid-state structure .
Q. What strategies optimize reaction yields while minimizing stereochemical impurities?
Methodological Answer:
- Chiral auxiliaries : Use L-serine-derived intermediates to enforce the (2S)-configuration .
- Temperature control : Maintain reactions at 0–5°C to reduce racemization during sulfonamide coupling.
- Catalyst screening : Test alternative catalysts (e.g., HOBt/DMAP) to enhance coupling efficiency.
- In-line analytics : Implement FTIR or Raman spectroscopy to monitor real-time conversion and adjust stoichiometry .
Q. How do hydrogen-bonding patterns influence the compound’s solid-state behavior and solubility?
Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R₂²(8) patterns for N–H···O bonds). These interactions dictate crystal packing, melting points, and solubility. For instance, strong intermolecular hydrogen bonds may reduce solubility in apolar solvents, necessitating DMSO or DMF for dissolution. Computational modeling (e.g., Mercury CSD) predicts polymorphism risks .
Q. How should researchers address contradictions in reported synthetic yields or purity levels?
Methodological Answer:
- Reproducibility checks : Verify catalyst activity (e.g., EDC·HCl lot variability) and solvent dryness.
- Advanced purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity batches (>95%).
- Byproduct profiling : Compare impurity profiles (e.g., propanoic acid derivatives) across studies using LC-MS. Adjust reaction pH to suppress hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
